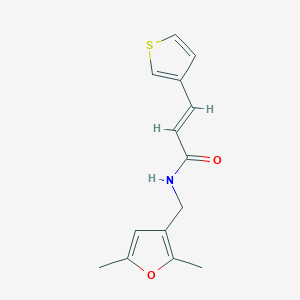

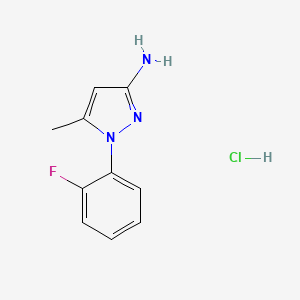

![molecular formula C12H21NO2 B2520654 1-氮杂螺[5.5]十一烷-3-羧酸甲酯 CAS No. 2375274-64-7](/img/structure/B2520654.png)

1-氮杂螺[5.5]十一烷-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a compound that is part of the azaspiro[5.5]undecane family, which is characterized by a spirocyclic structure containing a nitrogen atom within the ring system. This structural motif is of interest due to its presence in various biologically active compounds and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate . Additionally, a stereoselective synthesis of a related compound, (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, was achieved from a Diels-Alder cycloadduct, which is a key intermediate for the synthesis of (±)-perhydrohistrionicotoxin . These methods highlight the synthetic versatility of azaspirocyclic compounds and their potential derivatization into various analogs.

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds has been studied using various spectroscopic techniques. For example, the crystal structure, as well as 1H and 13C NMR spectroscopic analyses, of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, a related compound, was reported . The crystal structure provided insights into the geometries around the carbene carbon atoms, which are crucial for understanding the reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of azaspirocyclic compounds can be complex. In the case of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, attempts to deprotonate the molecule to afford a corresponding carbene were unsuccessful, despite the use of several bases . This highlights the steric hindrance around the carbene carbon atom, which was further elucidated through modified percent buried volume (%Vbur) calculations, indicating significant blocking of the deprotonating base's approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds are influenced by their molecular structure. The steric hindrance observed in the aforementioned compound suggests that the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability, can be significantly affected by the substitution pattern on the azaspiro[5.5]undecane framework. The detailed analysis of these properties is essential for the development of new compounds with desired biological activities.

科学研究应用

化学性质和鉴定

“1-氮杂螺[5.5]十一烷-3-羧酸甲酯” 是一种化学化合物,CAS 号为:2375274-64-7 . 其分子量为 211.3 . 该化合物的 IUPAC 名称为“1-氮杂螺[5.5]十一烷-3-羧酸甲酯”,其 InChI 密钥为 YUDFKQNMWGCORO-UHFFFAOYSA-N .

合成与立体化学

该化合物已用于合成和结构研究含有 S 和 O 的杂环的螺[5.5]十一烷衍生物 . 这些衍生物在螺环单元中表现出类似的 [双(1,3-氧硫杂环己烷)螺环] 或不同的(1,3-二氧杂环己烷-1,3-二硫杂环己烷螺环)杂环 .

GABA AR 配体的研究

该化合物因其作为 GABA AR 配体的潜力而被研究 . m-甲基苯基类似物 1e 的结构简化显示出高纳摩尔范围内的结合亲和力(Ki = 180 nM),并对突触外 α4βδ 亚型显示出选择性,优于含有 α1 和 α2 亚型的亚型 .

免疫调节潜力

有趣的是,该化合物已被证明可以有效地挽救 T 细胞增殖的抑制 . 这为探索这些类型化合物的免疫调节潜力提供了一个平台 .

除草剂应用

还有一种专利申请讨论了类似的环己二酮衍生物作为除草剂的用途 . 虽然它没有具体提及“1-氮杂螺[5.5]十一烷-3-羧酸甲酯”,但它确实暗示了在农业领域中的潜在应用 .

属性

IUPAC Name |

methyl 1-azaspiro[5.5]undecane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-15-11(14)10-5-8-12(13-9-10)6-3-2-4-7-12/h10,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFKQNMWGCORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2(CCCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

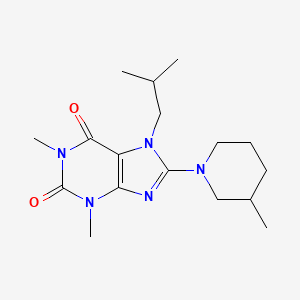

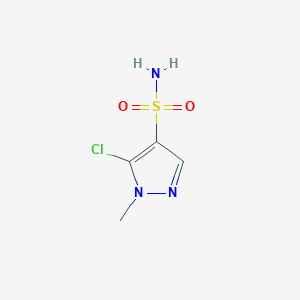

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

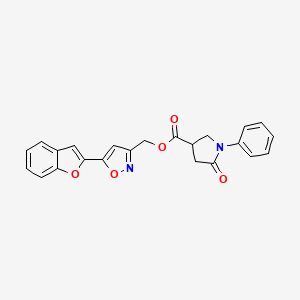

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

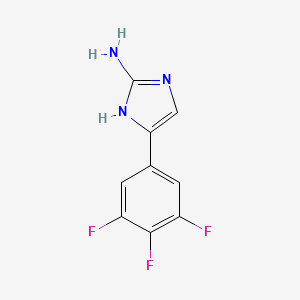

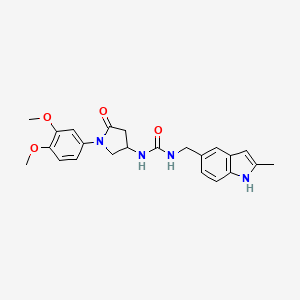

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

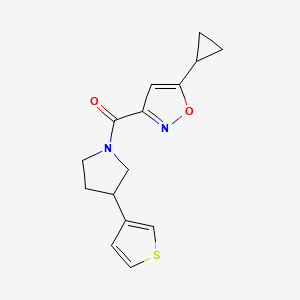

![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)